molecular formula C8H7NO B7768893 Mandelonitrile CAS No. 613-88-7

Mandelonitrile

Cat. No.: B7768893
CAS No.: 613-88-7
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-UHFFFAOYSA-N
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Description

Mandelonitrile, also known as benzaldehyde cyanohydrin, is an organic compound with the chemical formula C₈H₇NO. It is the nitrile form of mandelic acid and is classified as a cyanohydrin. This compound is naturally found in the pits of some fruits, such as peaches and apricots, and is also present in certain insects and plants . It is an aromatic compound with a benzene ring, an alcohol group, and a nitrile group attached.

Chemical Reactions Analysis

Mandelonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with Pd/C catalyst, and hydrolyzing agents such as water in the presence of specific enzymes. Major products formed from these reactions include mandelic acid, phenethylamine, benzaldehyde, and hydrogen cyanide.

Mechanism of Action

Mandelonitrile exerts its effects through various mechanisms. One notable mechanism is its breakdown into benzaldehyde and hydrogen cyanide, catalyzed by the enzyme this compound lyase . This reaction is part of the cyanogenic glycoside turnover in plants and insects, serving as a defense mechanism by releasing toxic hydrogen cyanide. In industrial applications, this compound’s reactivity is harnessed for the synthesis of various chemical products.

Comparison with Similar Compounds

Mandelonitrile is similar to other cyanohydrins, such as acetone cyanohydrin and glycolonitrile. it is unique due to its aromatic structure and the presence of both an alcohol and a nitrile group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis . Similar compounds include:

    Acetone cyanohydrin: Used in the production of methyl methacrylate.

    Glycolonitrile: Used as an intermediate in the synthesis of various chemicals.

This compound’s unique structure and reactivity make it a versatile compound with diverse applications in scientific research and industry.

Properties

IUPAC Name

2-hydroxy-2-phenylacetonitrile
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InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H
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InChI Key

NNICRUQPODTGRU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)O
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Molecular Formula

C8H7NO
Record name ALPHA-HYDROXYBENZENEACETONITRILE
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DSSTOX Substance ID

DTXSID2025422
Record name alpha-Hydroxybenzeneacetonitrile
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Molecular Weight

133.15 g/mol
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Physical Description

Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid
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Record name Mandelonitrile
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Boiling Point

338 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

179.5 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

532-28-5, 10020-96-9, 613-88-7
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Record name Benzeneacetonitrile, .alpha.-hydroxy-
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Melting Point

14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C
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Synthesis routes and methods I

Procedure details

To a solution of L(+)-diethyl tartarate (412 mg) in absolute dichloromethane (20 ml), tetaraisopropyl titanate (568 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, to the residue, dichloromethane (20 ml) was added and stirred at room temperature to obtain a homogeneous solution. After cooling the resulting solution to 0° C., hydrogen cyanide (0.4 ml) and then benzaldehyde (212 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol was produced in the yield of 55% which contained the R(+) isomer with the enantiomer excess percentage of 77%.
[Compound]
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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568 mg
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0.4 mL
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212 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of L(+)-diisopropyl tartarate (235 mg) in absolute dichloromethane (10 ml), tetaraisopropyl titanate (284 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, dichloromethane (10 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilylcyanide (436 mg) and then benzaldehyde (424 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol containing the R(+) isomer in the enantiomer excess percentage of 88% was produced in the yield of 37% based on the amount of the used benzaldehyde and 148% based on the amount of the used catalyst.
[Compound]
Name
L(+)-diisopropyl tartarate
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
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424 mg
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel and drying tube. The glassware was dried and to this was charged 21.2 grams (0.2 mole) benzaldehyde and 19.5 grams (0.3 mole) potassium cyanide dissolved in 70 ml of water. The reaction flask was cooled to 10°-15° C. using a water/ice bath. To this was added 70 ml of 40% sulfuric acid over a 60 minute period. After the addition was complete, the reaction was allowed to warm to room temperature and stir for an additional two hours. At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml), washed the combined carbon tetrachloride layers with water (2×50 ml), dried the carbon tetrachloride layer with anhydrous magnesium sulfate, filtered and concentrated to yield benzaldehyde cyanohydrin.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
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Name
Quantity
70 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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